2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-20(2)14-17-12(10-16-13(22)9-11-3-4-11)18-15(19-14)21-5-7-23-8-6-21/h11H,3-10H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUJPUVEDXSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. Initially, cyclopropylamine undergoes a reaction with ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the corresponding acid. This acid then reacts with thionyl chloride to form an acid chloride, which is coupled with a triazine derivative (bearing dimethylamino and morpholino groups) to yield the final compound.
Industrial Production Methods: The industrial production of this compound involves similar synthetic steps but is optimized for scale. Efficient synthesis relies on maintaining precise reaction conditions—temperature control, choice of solvents, and the use of catalysts—to ensure high yield and purity. Continuous flow processes and automated synthesis equipment are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the cyclopropyl or dimethylamino sites, forming various oxidation products.
Reduction: Reduction reactions often target the triazine ring, potentially reducing it to dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur on the triazine ring, where different nucleophiles may replace the dimethylamino or morpholino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminium hydride can be used as reducing agents.
Substitution: Conditions often include polar aprotic solvents and moderate temperatures, with nucleophiles such as amines or thiols.
Major Products: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted triazine compounds, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exhibit promising anticancer properties. For instance, derivatives containing triazine rings have shown cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of triazine derivatives against human cancer cell lines (HCT-116, MCF-7, HeLa). The results indicated that modifications to the triazine structure significantly enhanced cytotoxic activity, suggesting that similar modifications could be beneficial for this compound .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 10 |
| Compound B | MCF-7 | 15 |
| This compound | HeLa | TBD |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may interact with enzymes linked to cancer progression or neurodegenerative diseases.
Case Study:
A study reported that similar compounds inhibited acetylcholinesterase, an enzyme associated with Alzheimer's disease. In vitro assays demonstrated significant inhibition at low concentrations .
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Acetylcholinesterase | 75 | 5 |
| NAPE-PLD | 90 | 10 |
Antimicrobial Activity
Preliminary studies suggest that compounds with structural similarities exhibit antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Case Study:
In a comparative study of antimicrobial efficacy, derivatives of triazine compounds were tested against various bacterial strains. The results highlighted the potential of these compounds in developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 256 |
| S. aureus | 128 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the morpholino and triazine components can significantly affect potency and selectivity.
Key Findings:
- The presence of the cyclopropyl group enhances lipophilicity and cellular uptake.
- Substituents on the triazine ring can modulate binding affinity to target proteins.
Mechanism of Action
The exact mechanism by which 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets:
Molecular Targets: The compound targets enzymes or receptors that interact with its triazinyl structure, often modulating their activity.
Pathways Involved: It influences biochemical pathways involving signal transduction, enzyme catalysis, or cellular metabolism, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Styryl-Substituted Triazines (–2)
Compounds such as (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (B) share the dimethylamino and acetamide groups but replace the cyclopropyl and morpholino groups with a styryl moiety. Key differences:
- Styryl vs. Cyclopropyl-Morpholino: The styryl group introduces extended π-conjugation, which may enhance UV absorption and fluorescence properties, whereas the cyclopropyl-morpholino combination likely improves steric bulk and solubility.
- Synthesis: Styryl derivatives are synthesized via Heck coupling or condensation reactions , whereas morpholino-substituted triazines typically involve nucleophilic substitution with morpholine.
Morpholino-Containing Triazines (–5, 8–9)
- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazin-2-amine (): Features a chloro and diethylamino group instead of dimethylamino and acetamide. The chloro group increases electrophilicity, making it reactive in cross-coupling reactions.
- Bis(morpholino) Derivatives (): Compounds like 4,6-dimorpholino-1,3,5-triazine exhibit higher solubility due to dual morpholino groups but reduced steric flexibility compared to the target compound’s mixed substituents.
Triazine-Based Pesticides ()
Examples include methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester). These lack the acetamide and morpholino groups but share the triazine core.
Physicochemical and Electronic Properties
Molecular Electrostatic Potential (MEP) and Frontier Orbitals
DFT studies on styryl-triazines () reveal electron-rich regions around the triazine core and styryl double bonds, which may facilitate π-π stacking. For the target compound, the morpholino group’s oxygen and dimethylamino’s nitrogen could create distinct electron-deficient regions, altering binding interactions.
Solubility and LogP
- Morpholino Group: Enhances solubility compared to non-polar substituents (e.g., styryl or cyclopropyl alone) .
- Cyclopropyl-Acetamide : May increase logP slightly, balancing solubility and membrane permeability.
Biological Activity
2-Cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24N6O2
- Molecular Weight : 320.397 g/mol
- Key Functional Groups :
- Morpholine ring
- Triazine moiety
- Acetamide group
The compound's structure suggests potential interactions with various biological targets due to the presence of the morpholine and triazine groups, which are known to facilitate binding to enzymes and receptors.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure can significantly affect biological activity. For example:
| Compound | Structure | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Morpholine derivative | Antiviral | 72 nM |
| Compound B | Triazine analog | Antimicrobial | 50 nM |
The presence of the morpholine ring enhances solubility and permeability across biological membranes, potentially increasing the compound's bioavailability .
Case Studies and Research Findings
- Psychotropic Activity : Recent studies have explored the effects of morpholine-containing compounds on central nervous system (CNS) targets. For example, chromone-containing allylmorpholines exhibited anxiolytic-like properties in animal models, indicating that similar structures may influence mood and anxiety disorders .
- Enzyme Inhibition : Morpholine derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Cytotoxic Effects : Some related compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be evaluated for anticancer properties in future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
